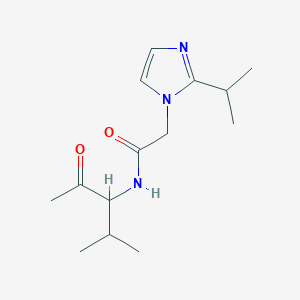![molecular formula C15H20BrN3 B7558159 5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of compounds known as pyrazoles and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC) in cells. This leads to an increase in the production of cGMP, which in turn activates a variety of downstream signaling pathways. These pathways are involved in a wide range of physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and Physiological Effects:
This compound 41-2272 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the production of cGMP in cells, which leads to vasodilation and a decrease in blood pressure. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline 41-2272 in lab experiments is its ability to selectively activate sGC without affecting other signaling pathways. This makes it a valuable tool for studying the role of cGMP in various biological processes. However, one limitation of using this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cells over long periods of time.
Direcciones Futuras
There are several potential future directions for research involving 5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline 41-2272. One area of interest is the role of cGMP in cancer progression and metastasis. This compound 41-2272 has been shown to inhibit the growth and migration of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another potential direction for research is the development of more potent and selective sGC activators that can be used to study the role of cGMP in various biological processes.
Métodos De Síntesis
The synthesis of 5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline 41-2272 involves the reaction of 2-methyl-5-nitroaniline with 1-tert-butyl-4-(bromomethyl)pyrazole in the presence of a palladium catalyst. The resulting product is then reduced using a borohydride reagent to yield this compound 41-2272.
Aplicaciones Científicas De Investigación
5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline 41-2272 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to increase the production of cyclic guanosine monophosphate (cGMP) in cells. This makes it a valuable tool for studying the role of cGMP in various biological processes.
Propiedades
IUPAC Name |
5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3/c1-11-5-6-13(16)7-14(11)17-8-12-9-18-19(10-12)15(2,3)4/h5-7,9-10,17H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAOTTBDCSFRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NCC2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)
